Aerobid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aerobid, also known as flunisolide, is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in the treatment of asthma and allergic rhinitis. Flunisolide works by activating glucocorticoid receptors, which helps reduce inflammation and immune responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Flunisolide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core steroid structure, followed by the introduction of functional groups necessary for its activity. Key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Fluorination: Addition of a fluorine atom to enhance the compound’s potency and stability.

Acetal Formation: Formation of an acetal group to improve the compound’s pharmacokinetic properties.

Industrial Production Methods: Industrial production of flunisolide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilized for controlled chemical reactions.

Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards

Types of Reactions:

Oxidation: Flunisolide can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Substitution: Halogenation reactions can introduce or replace halogen atoms on the steroid backbone.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated steroids

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetic profile of flunisolide reveals that after inhalation, approximately 40% of the administered dose becomes systemically available. The drug undergoes extensive first-pass metabolism in the liver, converting to its metabolites, which exhibit lower corticosteroid potency compared to flunisolide itself. This metabolic pathway contributes to the low systemic activity observed at recommended doses .

Innovative Delivery Systems

Recent advancements in inhalation technology have improved the delivery efficiency of flunisolide. For instance, studies have demonstrated that using spacers with pressurized metered dose inhalers (pMDIs) significantly enhances lung deposition while minimizing oropharyngeal deposition. In one study, lung deposition rates increased from 19.7% to 68.3% when a spacer was utilized with an HFA formulation of flunisolide .

Moreover, new technologies such as ultrasound-mediated processes and hybrid lipid-polymer nanoparticles are being explored to enhance drug delivery to the lungs. These methods aim to improve patient compliance by ensuring more effective targeting of the drug within the respiratory system .

Efficacy in Asthma Management

This compound has been extensively studied for its efficacy in asthma management. In controlled clinical trials involving over 500 patients, including children aged six and older, this compound demonstrated significant improvements in asthma symptoms and control. Notably, it allowed for a reduction in systemic corticosteroid dosages without compromising therapeutic outcomes .

Table 1: Summary of Clinical Findings on this compound Efficacy

| Study Type | Number of Patients | Key Findings |

|---|---|---|

| Controlled Trials | 500+ | Significant improvement in asthma control |

| Open Trials | 120+ | Long-term use showed no significant adrenal suppression |

| Pediatric Studies | 150 | Effective in children aged six and older |

Long-term Use and Safety Profile

Long-term studies have shown that patients using this compound can maintain asthma control while reducing reliance on systemic corticosteroids. The absence of significant adrenal suppression indicates a favorable safety profile for chronic use .

Mecanismo De Acción

Flunisolide is compared with other corticosteroids such as:

Montelukast: A leukotriene receptor antagonist used for similar indications but with a different mechanism of action.

Prednisone: Another corticosteroid with broader applications but more systemic side effects.

Uniqueness of Flunisolide:

Inhalation Route: Specifically formulated for inhalation, providing targeted delivery to the respiratory tract.

Rapid Onset: Quick relief of symptoms due to its potent anti-inflammatory action.

Lower Systemic Absorption: Reduced risk of systemic side effects compared to oral corticosteroids

Comparación Con Compuestos Similares

- Beclomethasone

- Budesonide

- Fluticasone

Flunisolide stands out due to its specific formulation for inhalation and its balance of efficacy and safety in treating respiratory conditions.

Propiedades

Key on ui mechanism of action |

Flunisolide is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flunisolide binds to plasma transcortin, and it becomes active when it is not bound to transcortin. |

|---|---|

Número CAS |

77326-96-6 |

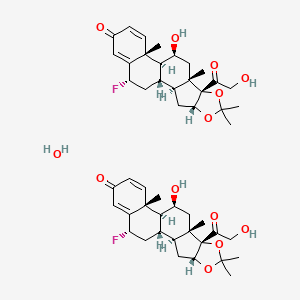

Fórmula molecular |

C24H31FO6 |

Peso molecular |

434.5 g/mol |

Nombre IUPAC |

(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1 |

Clave InChI |

XSFJVAJPIHIPKU-CCRGDLLISA-N |

SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O |

SMILES isomérico |

CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=CC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C |

SMILES canónico |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |

melting_point |

226-230 245 °C |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Solubilidad |

Practically insoluble 3.74e-02 g/L |

Sinónimos |

6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione AeroBid Apo-Flunisolide flunisolide flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer flunisolide HFA flunisolide hydrofluoroalkane flunisolide, (6beta,11beta,16alpha)-isomer Inhacort Nasalide Nasarel ratio-Flunisolide Rhinalar RS-3999 Syntaris |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.